molecular formula C18H16N2O2S B1208819 Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester CAS No. 88569-82-8

Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester

Cat. No. B1208819
CAS RN: 88569-82-8
M. Wt: 324.4 g/mol
InChI Key: LMQJRYKENGECRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester, also known as Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester, is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88569-82-8

Product Name

Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

O-naphthalen-2-yl N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate

InChI

InChI=1S/C18H16N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3

InChI Key

LMQJRYKENGECRN-UHFFFAOYSA-N

SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=CC=CC=C3C=C2

Other CAS RN

88569-82-8

synonyms

piritetrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.38 g of 2-methoxy-6-methylaminopyridine and 1.38 g of anhydrous potassium carbonate were added to 20 ml of acetone, to which 2.23 g of 2-naphthyl chlorothioformate dissolved in 20 ml of acetone was added at room temperature under stirring. The stirring was continued for 30 minutes under the same conditions and then the mixture was heated to reflux for 2 hours. The reaction mixture was poured into water after it was cooled to room temperature and the products were extracted with benzene. The benzene solution was subsequently washed with water and aqueous saturated sodium chloride solution and then benzene was removed by distillation under reduced pressure after drying over anhydrous magnesium sulfate. The residue was purified by the column chromatography (eluted with benzene on a silica gel) to give 2.75 g of O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate (Yield: 85%). A part of the product was recrystallized from acetone-hexane. Colorless crystalls having melting point of 95.5° to 97° C. were obtained.
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1.38 g
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1.38 g
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2.23 g
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20 mL
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Synthesis routes and methods II

Procedure details

To the mixture of 1.38 g of 2-methoxy-6-methylaminopyridine, which is one of the compounds of this invention, and the same amount of anhydrous potassium carbonate in 20 ml of acetone, 2.23 g of O-2-naphthyl chlorothioformate dissolved in 20 ml of acetone was added under stirring at room temperature. After 30 minutes, the reaction mixture was extracted with benzene, washed with water, dried and recrystallized to give 2.75 g of O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate.
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1.38 g
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2.23 g
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20 mL
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20 mL
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